

# otenabant hydrochloride chemical structure and properties

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## Compound of Interest

Compound Name: Otenabant hydrochloride

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## Otenabant Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Otenabant hydrochloride** (CP-945,598 hydrochloride) is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1). Developed by Pfizer, it was investigated for the treatment of obesity. As a second-generation CB1 receptor antagonist, otenabant was designed to offer an improved safety and tolerability profile over the first-generation antagonist, rimonabant. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and key experimental protocols related to **otenabant hydrochloride**. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

### Chemical Structure and Properties

Otenabant is a purine derivative with a complex chemical structure that contributes to its high affinity and selectivity for the CB1 receptor.

Chemical Structure:

- IUPAC Name: 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide hydrochloride[1]
- Chemical Formula: C<sub>25</sub>H<sub>26</sub>Cl<sub>3</sub>N<sub>7</sub>O[1]
- Molecular Weight: 546.88 g/mol [2]

## Chemical Identifiers:

Identifier	Value
CAS Number	686347-12-6[1]
PubChem CID	16223963
InChI Key	KPYUQCJBZGQHPL-UHFFFAOYSA-N
SMILES	CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl

## Physicochemical Properties:

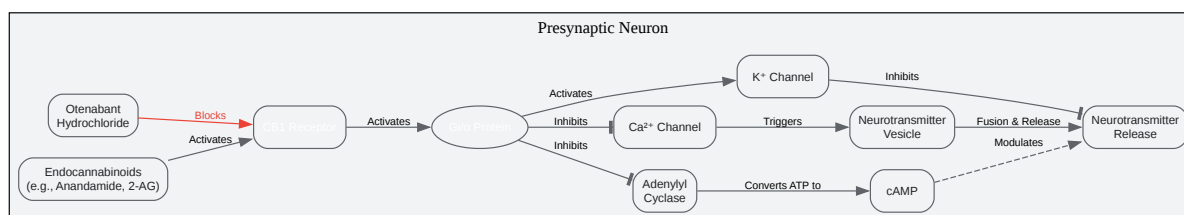
Property	Value	Source
Appearance	Solid powder	[1]
Melting Point	Not available	
pKa	Not available	
Solubility	Soluble in DMSO. Insoluble in water and ethanol.	[3]
Storage and Stability	Store lyophilized at -20°C, keep desiccated. Stable for 36 months in lyophilized form. In solution, store at -20°C and use within 1 month.	[3]

## Mechanism of Action and Signaling Pathway

**Otenabant hydrochloride** functions as a potent and selective antagonist of the CB1 receptor. The endocannabinoid system, through the CB1 receptor, plays a significant role in regulating appetite, energy balance, and reward pathways.[4][5] By blocking the CB1 receptor, otenabant disrupts these signaling cascades, leading to its observed pharmacological effects.

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[5] Activation of the CB1 receptor by endocannabinoids (like anandamide and 2-arachidonoylglycerol) or synthetic agonists leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Furthermore, CB1 receptor activation modulates ion channels, leading to the inhibition of presynaptic N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[5] This cascade of events ultimately results in the modulation of neurotransmitter release.

Otenabant, as a CB1 receptor antagonist, binds to the receptor but does not elicit a functional response. Instead, it blocks the binding of endogenous and exogenous agonists, thereby preventing the initiation of the downstream signaling cascade.[4] This antagonism leads to a reduction in food intake and an increase in energy expenditure.[1]



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**Figure 1:** Simplified signaling pathway of the CB1 receptor and the antagonistic action of otenabant hydrochloride.

## Pharmacological Properties

### In-Vitro Pharmacology

Otenabant demonstrates high affinity and selectivity for the human CB1 receptor in various in-vitro assays.

Parameter	Species	Value	Assay Type
Ki	Human	0.7 nM	CB1 Receptor Binding
Ki (functional)	Human	0.12 nM	Functional Assay
Ki	Human	7600 nM	CB2 Receptor Binding
Selectivity	Human	>10,000-fold for CB1 over CB2	

Data compiled from multiple sources.[\[1\]](#)

### In-Vivo Pharmacology & Pharmacokinetics

Preclinical studies in animal models have demonstrated the efficacy of otenabant in reducing food intake and body weight.

Parameter	Species	Value/Observation
Effect on Food Intake	Rodents	Dose-dependent reduction in food intake.
Effect on Energy Expenditure	Rodents	Increased energy expenditure and fat oxidation.
Microsomal Clearance	-	Moderate unbound microsomal clearance.
CNS Penetration	-	Adequate CNS penetration.

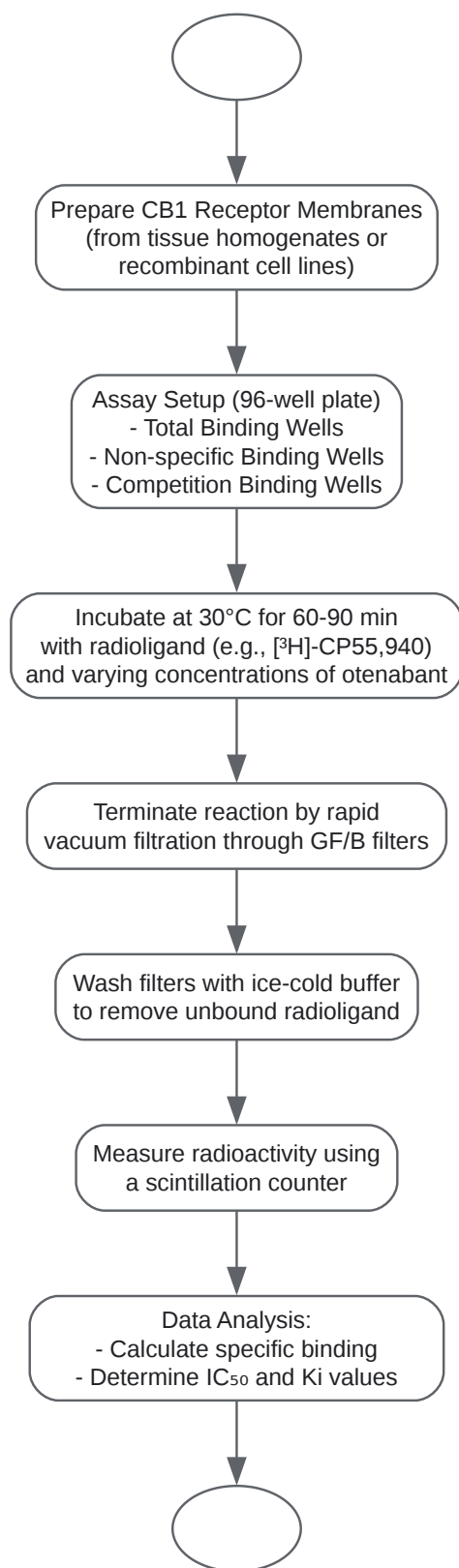
Detailed pharmacokinetic parameters such as half-life, volume of distribution, and bioavailability are not consistently reported in publicly available literature.

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **otenabant hydrochloride**.

### CB1 Receptor Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of a compound to the CB1 receptor.



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**Figure 2:** Workflow for a CB1 receptor radioligand binding assay.

## Methodology:

- **Membrane Preparation:** CB1 receptor-containing membranes are prepared from either brain tissue (e.g., rat or mouse) or cultured cells overexpressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells). Tissues or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).[6]
- **Assay Setup:** The assay is typically performed in a 96-well plate format.
  - **Total Binding:** Wells contain the membrane preparation and a radiolabeled CB1 agonist (e.g., [<sup>3</sup>H]-CP55,940) at a concentration near its dissociation constant (K<sub>d</sub>).
  - **Non-specific Binding:** In addition to the components for total binding, these wells contain a high concentration of an unlabeled CB1 ligand to saturate the receptors and determine the amount of non-specific binding of the radioligand.
  - **Competition Binding:** These wells contain the membrane preparation, the radioligand, and varying concentrations of **otenabant hydrochloride**.
- **Incubation:** The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[6]
- **Filtration:** The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]
- **Washing:** The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
- **Scintillation Counting:** The radioactivity retained on the filters is measured using a liquid scintillation counter.
- **Data Analysis:** Specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition binding wells are plotted as the percentage of specific binding versus the logarithm of the **otenabant hydrochloride** concentration. The IC<sub>50</sub> (the concentration of otenabant that inhibits 50% of the specific binding of the

radioligand) is determined from this curve. The binding affinity ( $K_i$ ) is then calculated using the Cheng-Prusoff equation.

## GTPy[ $^{35}\text{S}$ ] Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.

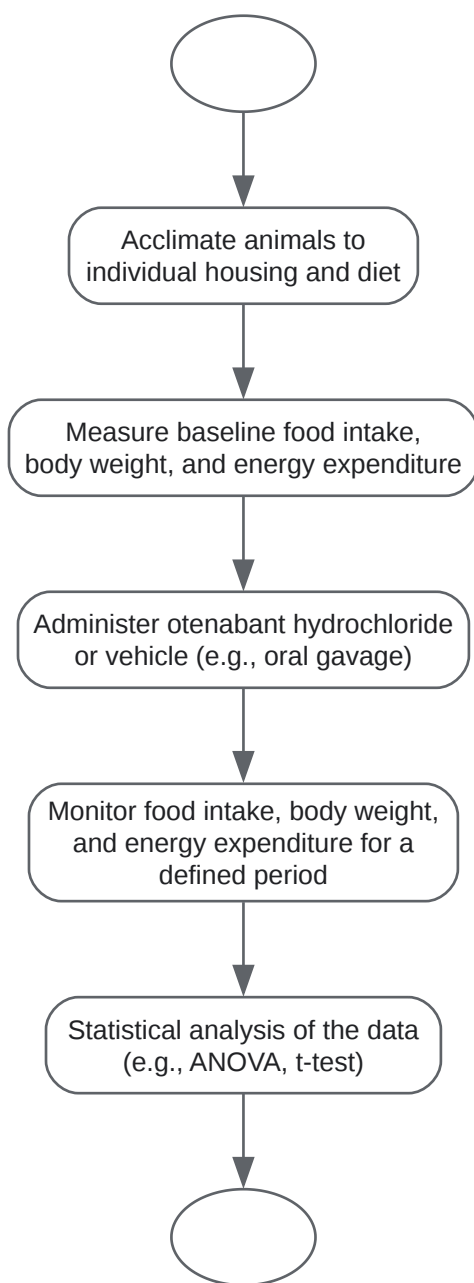
Methodology:

- Membrane Preparation: Similar to the binding assay, membranes expressing the CB1 receptor are prepared.
- Assay Buffer: The assay buffer typically contains Tris-HCl,  $\text{MgCl}_2$ , EDTA, NaCl, and GDP.
- Assay Procedure:
  - In a 96-well plate, add the CB1 receptor membranes, varying concentrations of **otenabant hydrochloride**, and a CB1 receptor agonist (to stimulate G-protein activation).
  - Initiate the reaction by adding GTPy[ $^{35}\text{S}$ ], a non-hydrolyzable analog of GTP.
  - Incubate the plate at 30°C for 60 minutes.
  - Terminate the reaction by rapid filtration.
  - Measure the amount of bound GTPy[ $^{35}\text{S}$ ] by scintillation counting.
- Data Analysis: The ability of otenabant to antagonize the agonist-stimulated GTPy[ $^{35}\text{S}$ ] binding is determined. The data is analyzed to calculate the functional  $K_i$  value.

## In-Vivo Rodent Food Intake and Energy Expenditure Study

This protocol outlines a general procedure to assess the effects of otenabant on feeding behavior and metabolism in rodents.





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## References

- 1. Otenabant hydrochloride [CAS:686347-12-6 Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
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